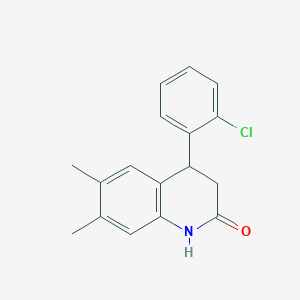
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a chemical compound with potential applications in the field of medicinal chemistry. It is a quinolone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in scientific research.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism. This compound inhibits the phosphorylation of Akt and mTOR, leading to the activation of caspases and induction of apoptosis in cancer cells. The compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. The compound also inhibits the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and improves survival rates in animal models of cancer.
実験室実験の利点と制限
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a relatively simple compound that can be synthesized using various methods. It has been characterized using various techniques, and its mechanism of action and physiological effects have been studied in scientific research. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and toxicity of this compound.
将来の方向性
There are several future directions for further research on 4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the optimal dosage and toxicity of this compound in vivo. In addition, more studies are needed to determine the potential use of this compound as an anti-cancer agent in human clinical trials. Finally, the development of new derivatives of this compound with improved solubility and bioavailability could lead to the discovery of novel anti-cancer agents.
合成法
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been synthesized through several methods, including the condensation of 2-chlorobenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate, and the reaction of 2-chlorobenzaldehyde with 2,4-pentanedione in the presence of piperidine. Other methods involve the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate or 2,4-pentanedione in the presence of sodium ethoxide or sodium methoxide. The synthesized this compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-(2-chlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-10-7-14-13(12-5-3-4-6-15(12)18)9-17(20)19-16(14)8-11(10)2/h3-8,13H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYYEKXEDZLEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
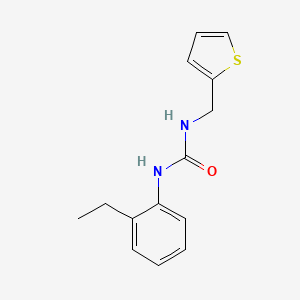
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
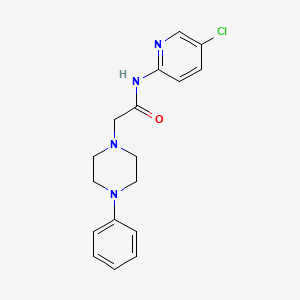
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361643.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
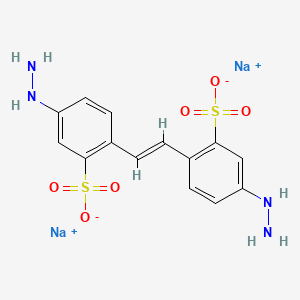
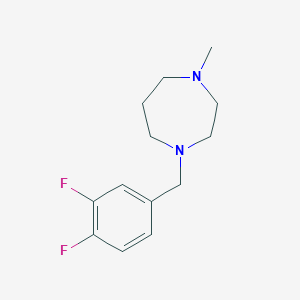
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)